molecular formula C12H17BrN2 B1413735 3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine CAS No. 1879231-95-4

3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B1413735
CAS No.: 1879231-95-4
M. Wt: 269.18 g/mol
InChI Key: GSSJPZIBUHLMNW-UHFFFAOYSA-N
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Description

3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine is a brominated pyridine derivative featuring a 4-methylpiperidinylmethyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₂H₁₆BrN₂, with a molecular weight of 283.18 g/mol. This structural complexity makes it relevant in medicinal chemistry and materials science, though specific biological data remain unexplored in the provided evidence.

Properties

IUPAC Name

3-bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-4-7-15(8-5-10)9-12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSJPZIBUHLMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine typically involves the bromination of 2-[(4-methylpiperidin-1-yl)methyl]pyridine. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, and amino derivatives of the original compound.

    Oxidation Reactions: The major product is the pyridine N-oxide derivative.

    Reduction Reactions: The major product is the hydrogenated derivative of the original compound.

Scientific Research Applications

3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine is primarily related to its ability to interact with specific molecular targets. The bromine atom and the piperidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking substrate access. Additionally, it can modulate receptor activity by binding to allosteric sites, thereby influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine and related brominated/heterocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
This compound C₁₂H₁₆BrN₂ 283.18 3-Br, 2-(4-methylpiperidinylmethyl) Synthetic
2-Bromo-3-methylpyridine () C₆H₆BrN 172.02 2-Br, 3-CH₃
3-(4-Bromophenyl)-1-methylpyrrolidine () C₁₁H₁₄BrN 240.14 4-Br-C₆H₄, 1-CH₃-pyrrolidine
5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine () C₁₂H₁₄BrN₂O 297.16 5-Br, 3-CH₃, 2-(piperidinylcarbonyl)
Chlorinated Pyridine Analogs () C₁₈H₁₄ClN₃ (e.g.) 315.78 (avg.) 2-Cl, 4-aryl substituents

Key Observations :

  • Molecular Complexity : The target compound’s piperidinylmethyl group increases steric bulk compared to simpler bromopyridines (e.g., 2-Bromo-3-methylpyridine) .
  • Lipophilicity : The piperidine moiety likely enhances lipophilicity relative to pyrrolidine derivatives (e.g., 3-(4-Bromophenyl)-1-methylpyrrolidine) , impacting solubility and membrane permeability.

Physicochemical Properties

Melting Points and Solubility
  • Chlorinated Pyridines () : Melting points range from 268–287°C due to strong crystal packing from planar aryl substituents and halogen bonding .
  • Target Compound : The bulky 4-methylpiperidinylmethyl group likely disrupts crystallization, leading to a lower melting point than chlorinated analogs but higher than smaller bromopyridines.
Spectroscopic Data
  • 1H NMR :
    • Target Compound : Piperidinyl protons (δ ~2.0–3.0 ppm), pyridine aromatic protons (δ ~7.0–8.5 ppm).
    • 2-Bromo-3-methylpyridine () : Methyl group (δ ~2.5 ppm), pyridine protons (δ ~7.5–8.5 ppm) .
    • Chlorinated Analogs () : Aromatic protons (δ ~7.5–8.5 ppm), with substituent-dependent splitting .

Biological Activity

Overview

3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine is a pyridine derivative notable for its potential biological activities. Characterized by a bromine atom at the third position of the pyridine ring and a 4-methylpiperidin-1-ylmethyl group at the second position, this compound has garnered attention in medicinal chemistry, particularly for its role in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound exhibits enzyme inhibition by forming covalent bonds with active sites or blocking substrate access. Additionally, it can modulate receptor activity by binding to allosteric sites, influencing various signal transduction pathways.

Biological Studies and Applications

Research indicates that this compound is utilized in various biological studies, especially concerning its structural similarity to biologically active molecules. It has been explored for its potential applications in:

  • Medicinal Chemistry : As a building block in synthesizing pharmaceuticals targeting neurological disorders.
  • Organic Synthesis : Serving as an intermediate in creating more complex organic molecules.
  • Enzyme Inhibition Studies : Investigating interactions with specific enzymes, which may lead to therapeutic applications.

Case Studies

  • Enzyme Inhibition : In a study examining the inhibition of Trypanosoma brucei N-myristoyltransferase (NMT), modifications to similar pyridine derivatives showed promising results in potency and selectivity against T. brucei proliferation assays. For instance, compounds structurally related to this compound demonstrated improved IC50 values, indicating enhanced inhibitory effects on target enzymes .
  • Cancer Research : The compound's structural characteristics suggest potential anticancer activities. Similar pyridine derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). These studies highlight the importance of structural modifications in enhancing biological activity and selectivity .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct biological properties:

Compound NameStructureBiological ActivityIC50 Value
This compoundC11H15BrN2Enzyme inhibitionTBD
4-Bromo-2-(4-methylpiperidin-1-yl)pyridineC11H15BrN2Moderate inhibitionTBD
Trypanocidal Compound 29C12H16ClN3OHigh potency against T. brucei NMT0.1 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine
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3-Bromo-2-[(4-methylpiperidin-1-yl)methyl]pyridine

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